molecular formula C10H14ClN B12809152 2-chloro-N,N-dimethyl-2-phenylethanamine CAS No. 6407-17-6

2-chloro-N,N-dimethyl-2-phenylethanamine

Cat. No.: B12809152
CAS No.: 6407-17-6
M. Wt: 183.68 g/mol
InChI Key: BHDHMUNVUMGSIY-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-2-phenylethanamine is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has a molecular formula of C10H14ClN and a molar mass of 183.68 g/mol . It is structurally related to nitrogen mustards and has been studied for its pharmacological properties .

Chemical Reactions Analysis

2-Chloro-N,N-dimethyl-2-phenylethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-2-phenylethanamine involves its conversion to the aziridinium ion, which binds to the anionic site of acetylcholinesterase. This binding results in the irreversible inhibition of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . The compound also exhibits adrenergic blocking activity and interacts with various receptor cells .

Comparison with Similar Compounds

Properties

CAS No.

6407-17-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-2-phenylethanamine

InChI

InChI=1S/C10H14ClN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

BHDHMUNVUMGSIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)Cl

Origin of Product

United States

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